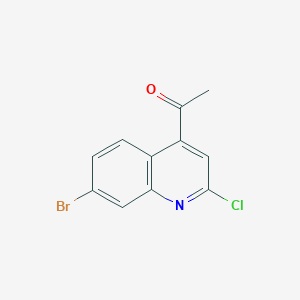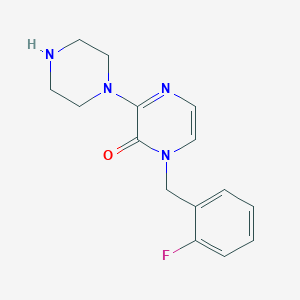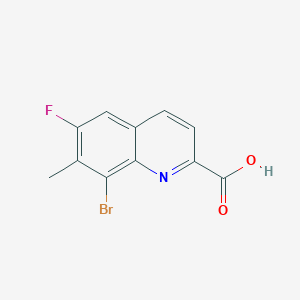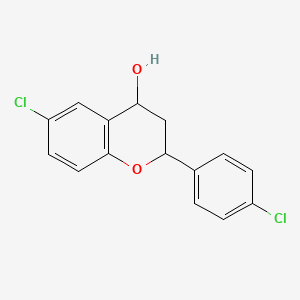
1-(7-Bromo-2-chloroquinolin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromo-2-chloroquinolin-4-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied for their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .
Vorbereitungsmethoden
The synthesis of 1-(7-Bromo-2-chloroquinolin-4-yl)ethanone typically involves the functionalization of the quinoline scaffold. One common method includes the reaction of 7-bromo-2-chloroquinoline with ethanone under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the process . Industrial production methods often employ large-scale synthesis techniques, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-(7-Bromo-2-chloroquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(7-Bromo-2-chloroquinolin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(7-Bromo-2-chloroquinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
1-(7-Bromo-2-chloroquinolin-4-yl)ethanone can be compared with other quinoline derivatives, such as:
2-Chloroquinoline: Known for its antimalarial properties.
7-Bromoquinoline: Studied for its antimicrobial activities.
4-Quinolinone: Investigated for its anticancer potential.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C11H7BrClNO |
|---|---|
Molekulargewicht |
284.53 g/mol |
IUPAC-Name |
1-(7-bromo-2-chloroquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)9-5-11(13)14-10-4-7(12)2-3-8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
DNSUAQGSTLIVHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC2=C1C=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)
![2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B11838765.png)

![N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide](/img/structure/B11838776.png)






